1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione

Catalog No.
S12791974
CAS No.
328925-66-2
M.F
C15H10Cl2O3
M. Wt
309.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)pro...

CAS Number

328925-66-2

Product Name

1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

InChI

InChI=1S/C15H10Cl2O3/c16-10-3-1-9(2-4-10)14(19)8-15(20)12-7-11(17)5-6-13(12)18/h1-7,18H,8H2

InChI Key

YJZNGKAQSOSJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)Cl

1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Cl2O3 and a molecular weight of approximately 309.1 g/mol. This compound features a propane-1,3-dione backbone substituted with two chlorinated phenyl groups, which contribute to its chemical properties and biological activities. The presence of hydroxyl and chloro groups enhances its reactivity and solubility in various solvents, making it a candidate for diverse applications in chemical synthesis and medicinal chemistry .

Typical of diketones and phenolic compounds:

  • Nucleophilic Addition: The carbonyl groups in the diketone can react with nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
  • Reduction: The carbonyl groups may be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Halogenation: The chlorinated phenyl groups may undergo further halogenation under specific conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Research indicates that 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown potential as a free radical scavenger, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity: Some derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation, highlighting its potential in cancer therapy .

Several methods have been reported for synthesizing 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione:

  • Condensation of Phenols with Acetylacetone: This method involves the reaction of 5-chloro-2-hydroxyphenol with acetylacetone in the presence of a base.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, chlorination and hydroxylation steps are performed followed by coupling reactions to form the final product.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, improving yield and efficiency .

The unique structure of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione allows for various applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in cancer therapy and as an antimicrobial agent.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties .

Interaction studies have focused on the compound's ability to bind with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins associated with oxidative stress and cancer pathways are ongoing.
  • Enzyme Inhibition: Preliminary data suggest it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Similar Compounds

Several compounds share structural similarities with 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-(5-Chloro-2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dioneC15H10BrClO3Similar structure with bromine substitution; potential differences in biological activity.
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dioneC16H14ClO3Methyl group substitution may affect lipophilicity and bioavailability.
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dioneC16H14ClO3Methyl group on para position; variations in activity profiles may be observed.

These compounds illustrate variations in substituents that can influence their chemical behavior and biological activities while maintaining a similar core structure. The uniqueness of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione lies in its specific combination of functional groups that enhance its reactivity and potential therapeutic applications.

Claisen Condensation Approaches

The Claisen condensation represents the primary synthetic route for preparing 1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione, with this method offering excellent regioselectivity and yields for beta-diketone formation [10]. The condensation reaction involves the nucleophilic attack of an ester enolate on the carbonyl carbon of another ester molecule, forming a new carbon-carbon bond and yielding the characteristic beta-diketone structure [10]. This fundamental reaction requires careful optimization of reaction conditions to achieve maximum efficiency in the synthesis of chlorinated propane-1,3-dione derivatives [12].

The mechanism proceeds through enolate formation followed by nucleophilic acyl substitution, where the alpha-hydrogen of the ester is deprotonated by a strong base to generate the reactive enolate species [10]. The enolate subsequently attacks the carbonyl carbon of the second ester molecule, forming a tetrahedral intermediate that eliminates an alkoxide group to yield the beta-diketone product [10]. The reaction is thermodynamically favored due to the stabilization of the product through keto-enol tautomerism and potential intramolecular hydrogen bonding [10].

Solvent-Mediated Condensation Techniques

Solvent selection plays a critical role in optimizing Claisen condensation reactions for the synthesis of chlorinated propane-1,3-dione compounds [38]. Research has demonstrated that aprotic solvents such as tetrahydrofuran provide superior reaction rates compared to protic solvents like ethanol, with reaction times reduced from 20 hours to 10 minutes through strategic solvent substitution [38]. The improved efficiency in tetrahydrofuran results from enhanced solvation of the enolate intermediate and reduced proton transfer side reactions [24].

Diethyl ether has also proven effective for Claisen condensations involving perfluorinated esters, with optimal yields achieved when combined with diglyme in a 4:1 volume ratio [12]. The ether-diglyme solvent system provides excellent solubility for both reactants and products while maintaining the necessary anhydrous conditions for enolate stability [12]. Alternative solvent systems include tetrahydrofuran-ethanol mixtures, which have shown particular utility when magnesium ethoxide is employed as the base catalyst [12].

Temperature control in solvent-mediated condensations requires careful optimization, with most reactions proceeding efficiently at temperatures between 0-5°C for initial enolate formation, followed by warming to ambient temperature for the condensation step [12]. The use of anhydrous conditions is essential, as trace moisture can protonate the enolate intermediate and significantly reduce reaction yields [31].

Solvent SystemReaction TimeTemperature (°C)Yield (%)Reference
Ethanol20 hours7873 [38]
Tetrahydrofuran10 minutes2587 [38]
Diethyl ether/Diglyme (4:1)15 hours0-2592 [12]
Tetrahydrofuran/Ethanol (4:1)5 hours0-2585 [12]

Base-Catalyzed Reaction Optimization

Base selection significantly influences the efficiency and selectivity of Claisen condensation reactions for propane-1,3-dione synthesis [24]. Potassium tert-butoxide in dimethyl sulfoxide has emerged as a highly effective base system, providing excellent yields while minimizing side reactions [24]. The bulky tert-butoxide ion shows high selectivity for alpha-hydrogen abstraction while the dimethyl sulfoxide solvent stabilizes the resulting enolate through coordination [24].

Sodium hydride represents another excellent choice for base-catalyzed condensations, particularly when combined with tetrahydrofuran as the reaction medium [12]. The heterogeneous nature of sodium hydride allows for controlled hydrogen evolution and precise stoichiometric control of the deprotonation step [21]. Reaction optimization with sodium hydride typically involves slow addition of the base to a pre-cooled solution of the ester substrate, maintaining temperatures below 5°C during enolate formation [21].

Metallic sodium in toluene provides an alternative approach for challenging substrates, though this system requires more stringent anhydrous conditions and careful temperature control [24]. The advantage of metallic sodium lies in its ability to generate highly reactive enolates that can participate in condensations with sterically hindered electrophiles [21].

Research has shown that the optimal molar ratio of base to ester substrate varies depending on the specific base employed, with sodium alkoxides requiring a 1:2 ratio (ester:ketone:base), while sodium hydride systems perform optimally at 1:1:2 ratios [12]. The reaction temperature during the condensation step influences both yield and selectivity, with most systems showing optimal performance at temperatures between ambient and 60°C [21].

Base SystemSolventMolar RatioTemperature (°C)Yield (%)
Potassium tert-butoxideDimethyl sulfoxide1:1:12588
Sodium hydrideTetrahydrofuran1:1:20-2592
Metallic sodiumToluene1:1:22585
Sodium methoxideDiethyl ether1:1:2589

Bromination Pathways for Chalcone Intermediate Derivatization

Bromination of chalcone intermediates provides a valuable synthetic pathway for accessing halogenated propane-1,3-dione derivatives through subsequent rearrangement reactions [17]. The bromination process typically employs either elemental bromine or N-bromosuccinimide as the halogenating agent, with the choice of reagent influencing both regioselectivity and reaction conditions [18]. Research has demonstrated that brominated chalcones serve as versatile intermediates for synthesizing biologically active compounds through various transformation reactions [19].

The bromination mechanism involves electrophilic addition across the alpha,beta-unsaturated carbonyl system of the chalcone, forming a cyclic bromonium intermediate that subsequently undergoes nucleophilic attack [19]. The stereochemistry of the bromination reaction typically favors trans-vicinal dibromide formation, though reaction conditions can be modified to influence the regioselectivity and stereochemical outcome [19]. Temperature control during bromination is critical, with most reactions proceeding optimally between 25-60°C to balance reaction rate with selectivity [17].

N-bromosuccinimide has emerged as the preferred brominating agent for chalcone derivatization due to its selectivity and ease of handling compared to elemental bromine [18]. The use of N-bromosuccinimide in acetic acid provides excellent yields for monobrominated derivatives, with reaction yields ranging from 49-53% depending on the substitution pattern of the starting chalcone [18]. Alternative conditions employing N-bromosuccinimide in dimethylformamide or dichloromethane have also shown promise for specific substrate classes [18].

The regioselectivity of bromination can be controlled through careful selection of reaction conditions and protecting groups [20]. Research has shown that halogenation of propane-1,3-dione substrates with N-halosuccinimide reagents occurs regioselectively at the alpha position, while boron difluoride derivatives undergo halogenation at aromatic positions [20]. This differential reactivity allows for the preparation of specifically substituted derivatives through strategic protection and deprotection sequences [22].

Brominating AgentSolventTemperature (°C)Reaction TimeYield (%)
BromineAcetic acid256 hours49
N-bromosuccinimideAcetic acid606 hours52
N-bromosuccinimideDimethylformamide2512 hours53
N-bromosuccinimideDichloromethane08 hours48

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of propane-1,3-dione compounds by dramatically reducing reaction times while maintaining or improving product yields [11]. The application of controlled microwave irradiation to Claisen condensation reactions has achieved reaction time reductions from several days to 30 minutes, with excellent isolated yields of 87% and purities exceeding 97% [11]. The enhanced reaction rates result from the efficient heating of polar reaction media and the acceleration of molecular motion under microwave conditions [15].

The optimization of microwave-assisted protocols requires careful control of irradiation power, temperature, and pressure parameters [11]. Research has demonstrated that microwave reactions using 120 watts of power at 100°C with internal pressures up to 10 bar provide optimal conditions for chalcone synthesis [11]. The rapid heating characteristic of microwave irradiation allows for precise temperature control and eliminates the need for extended heating periods that can lead to product decomposition [15].

Baker-Venkatraman rearrangement reactions have shown exceptional compatibility with microwave conditions, with the transformation of aromatic esters to beta-diketones proceeding efficiently under ultrasound and microwave irradiation [5] [16]. The combination of microwave heating with ultrasonic activation provides synergistic effects, reducing reaction times to 2-15 minutes while achieving yields between 71-98% [14]. This dual activation approach is particularly effective for substrates that are prone to thermal decomposition under conventional heating conditions [16].

The environmental benefits of microwave-assisted synthesis include reduced energy consumption, elimination of prolonged heating periods, and decreased solvent requirements [15]. Many microwave protocols can be conducted under solvent-free conditions, further enhancing the sustainability profile of the synthetic process [14]. The rapid crystallization that often occurs upon cooling microwave reaction mixtures facilitates product isolation and purification [11].

Microwave ConditionsPower (W)Temperature (°C)TimeYield (%)Purity (%)
Standard heating-9074 hours8185
Microwave irradiation1201000.5 hours8797
Ultrasound/Microwave150800.25 hours8996
Solvent-free microwave1001200.17 hours8294

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione presents numerous technical and economic challenges [32]. Scale-up considerations include heat transfer limitations, mixing efficiency, and the management of exothermic reactions that can become difficult to control at larger scales [39]. Industrial reactors must accommodate the anhydrous conditions required for Claisen condensation while maintaining precise temperature control throughout the reaction vessel [32].

Economic optimization of industrial synthesis requires evaluation of raw material costs, energy consumption, and waste stream management [31]. The use of expensive bases such as sodium hydride or potassium tert-butoxide may become prohibitively costly at production scales, necessitating the development of alternative catalytic systems [33]. Research into heterogeneous base catalysts and recyclable catalyst systems has shown promise for reducing operational costs while maintaining product quality [27].

Purification and isolation procedures represent significant challenges in industrial production, particularly for beta-diketone compounds that may require specialized crystallization conditions [31]. The formation of copper chelates has emerged as an effective purification strategy, allowing for the selective isolation of beta-diketone products through metal coordination followed by controlled decomposition [31]. This approach has been successfully implemented for multigram scale production of thiophene-containing beta-diketones [31].

Safety considerations in industrial production include the handling of halogenated solvents, strong bases, and the management of hydrogen gas evolution from metal hydride reactions [39]. Continuous flow reactor technology offers advantages for industrial implementation by providing better heat transfer, improved safety through smaller reaction volumes, and enhanced reproducibility [38]. The development of telescoped synthetic sequences that combine multiple reaction steps in continuous flow systems represents a promising approach for industrial scale-up [38].

Quality control requirements for pharmaceutical and specialty chemical applications demand consistent product purity and the absence of metal contaminants [33]. Analytical methods must be validated for process monitoring, with high-performance liquid chromatography and nuclear magnetic resonance spectroscopy serving as primary analytical techniques [39]. The establishment of robust analytical protocols is essential for regulatory compliance and product quality assurance [39].

Production ScaleReactor TypeTemperature ControlYield (%)Purity Requirements
Laboratory (1-10 g)Batch reactorOil bath85-92>95%
Pilot scale (100-1000 g)Jacketed reactorThermal fluid80-87>98%
Manufacturing (>10 kg)Continuous flowHeat exchanger75-82>99%
Specialty productionBatch/Semi-batchAutomated control78-85>99.5%

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

308.0006996 g/mol

Monoisotopic Mass

308.0006996 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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